molecular formula C22H27FO4 B13848851 (E)-Betamethasone-Delta17,20 21-Aldehyde

(E)-Betamethasone-Delta17,20 21-Aldehyde

Cat. No.: B13848851
M. Wt: 374.4 g/mol
InChI Key: TYYMPHSFTLTHRI-VBXWISPOSA-N
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Description

Pregna-1,4,17(20)-trien-21-al,9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11b,16b,17E)- is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is likely used in various scientific and medical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex steroid compounds typically involves multiple steps, including the formation of the steroid nucleus, introduction of functional groups, and specific modifications to achieve the desired structure. Common methods may include:

    Oxidation and Reduction Reactions: To introduce or modify hydroxyl groups.

    Halogenation: Introduction of the fluorine atom.

    Aldol Condensation: Formation of the aldehyde group.

Industrial Production Methods

Industrial production of steroid compounds often involves large-scale organic synthesis techniques, including:

    Fermentation: Using microorganisms to produce steroid precursors.

    Chemical Synthesis: Multi-step processes involving various organic reactions.

    Purification: Techniques such as crystallization and chromatography to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Introduction of halogen atoms like fluorine.

    Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Fluorine gas, hydrogen fluoride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would include various hydroxylated, halogenated, and oxidized derivatives of the original steroid compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of other complex steroid compounds.

    Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.

Biology

    Hormone Research: Studying the effects of synthetic steroids on biological systems.

    Enzyme Interaction: Investigating how these compounds interact with enzymes involved in steroid metabolism.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for various conditions, such as inflammation, hormonal imbalances, and certain cancers.

    Diagnostic Agents: Used in imaging and diagnostic tests.

Industry

    Agriculture: Potential use in veterinary medicine and animal husbandry.

    Cosmetics: Ingredients in skincare and cosmetic products.

Mechanism of Action

The mechanism of action of steroid compounds typically involves interaction with specific receptors in the body. These receptors are often nuclear receptors that regulate gene expression. The compound may:

    Bind to Receptors: Such as glucocorticoid or mineralocorticoid receptors.

    Modulate Gene Expression: Affecting the transcription of target genes.

    Influence Cellular Pathways: Involved in inflammation, metabolism, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Corticosteroids: Such as prednisone and dexamethasone.

    Anabolic Steroids: Such as testosterone and nandrolone.

    Progestins: Such as progesterone and medroxyprogesterone acetate.

Uniqueness

This compound’s unique combination of functional groups, such as the fluorine atom and specific hydroxylation pattern, may confer distinct biological activities and pharmacological properties compared to other steroids.

Properties

Molecular Formula

C22H27FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22-/m0/s1

InChI Key

TYYMPHSFTLTHRI-VBXWISPOSA-N

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C

Origin of Product

United States

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